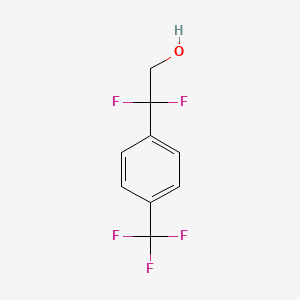

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol

Übersicht

Beschreibung

“2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol” is an organic compound with the chemical formula C10H8F5O . The compound is in the form of a colorless liquid or solid .

Molecular Structure Analysis

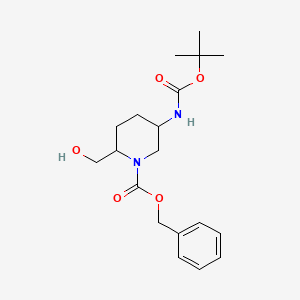

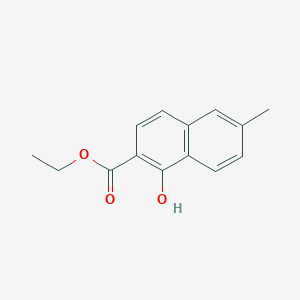

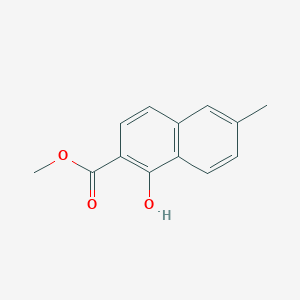

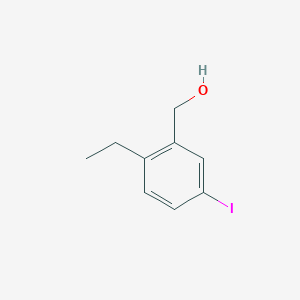

The molecular structure of this compound includes a phenyl ring substituted with a trifluoromethyl group and a difluoroethanol group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 218.2±35.0 °C at 760 mmHg, and a flash point of 98.0±17.0 °C . It is almost insoluble in water at room temperature .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol: and its derivatives are extensively used in the agrochemical industry. The incorporation of the trifluoromethyl group in agrochemicals has been shown to enhance their effectiveness in crop protection. Over 50% of the pesticides introduced in the last two decades are fluorinated, with a significant number containing the trifluoromethyl group .

Pharmaceutical Development

In pharmaceuticals, the trifluoromethyl group is valued for its ability to improve the biological activity and physical properties of compounds. Several pharmaceutical products containing this moiety have been approved for market, and many more are undergoing clinical trials. The unique physicochemical properties of fluorine atoms contribute significantly to the medicinal properties of these compounds .

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic molecules. Its structural motif is crucial in the development of active ingredients for both agrochemical and pharmaceutical applications. The trifluoromethyl group, in particular, is a key component in the synthesis of many active ingredients due to its unique characteristics .

Veterinary Products

Similar to its use in human pharmaceuticals, 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol derivatives are also employed in the veterinary industry. The trifluoromethyl group’s properties are leveraged to create more effective veterinary drugs, with several products already on the market .

Material Science

The compound’s derivatives are being explored for their potential applications in material science. The fluorine-containing moieties can impart desirable properties to materials, such as increased stability and resistance to degradation, making them valuable in the development of functional materials .

Chemical Research

In chemical research, the compound is used as a building block for the synthesis of more complex molecules. Its derivatives are studied for their reactivity and potential to create novel compounds with unique properties, which can be applied across various fields of chemistry .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as trifluoromethylbenzenes, have been known to interact with various receptors .

Mode of Action

It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds typically interact with their targets through non-covalent interactions.

Biochemical Pathways

Related compounds have been used in the synthesis of various derivatives via palladium catalysis , suggesting that they may interact with similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (226143296) and structure suggest that it may have reasonable bioavailability .

Result of Action

Related compounds have been shown to produce various effects, such as acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYRKUXUVQSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)

![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)